2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-ol typically involves the reaction of 2-aminobenzothiazole with 4-phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid . The mixture is refluxed for several hours, followed by cooling and purification to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-ol involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)piperazine: Similar in structure but with an amino group instead of a phenyl group.
2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-ol: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-ol is unique due to its specific combination of a phenylpiperazine moiety and a benzothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c21-14-6-7-15-16(12-14)22-17(18-15)20-10-8-19(9-11-20)13-4-2-1-3-5-13/h1-7,12,21H,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKROYJIARBFPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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